Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

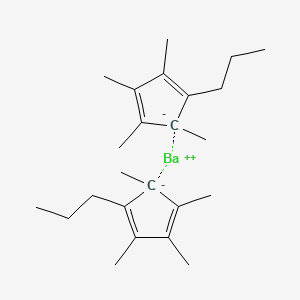

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C24H38Ba. It is a barium complex with two cyclopentadienyl ligands that are substituted with tetramethyl and propyl groups. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of barium metal with the corresponding cyclopentadienyl ligand. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The cyclopentadienyl ligand is prepared by alkylation of cyclopentadiene with methyl and propyl groups .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of specialized equipment to handle the reactive barium metal and the volatile cyclopentadienyl ligands. The product is purified by distillation or recrystallization to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form barium oxide and the corresponding oxidized ligands.

Reduction: It can be reduced to form barium metal and the reduced ligands.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield barium oxide, while reduction reactions yield barium metal. Substitution reactions result in the formation of new barium complexes with different ligands .

Scientific Research Applications

Applications in Catalysis

Barium complexes are known for their role as catalysts in various organic reactions. The unique steric and electronic properties of the tetramethyl-5-propyl cyclopentadienyl ligands allow for:

- Hydrocarbon Transformations: Barium complexes can facilitate the conversion of hydrocarbons into more valuable chemical feedstocks. This is particularly useful in the petrochemical industry where efficient conversion processes are essential.

- Polymerization Reactions: The compound has been studied for its ability to initiate polymerization processes. Its effectiveness in creating high-performance polymers can lead to advancements in materials science.

Applications in Materials Science

The use of barium complexes extends to materials science where they are utilized in the synthesis of novel materials:

- Nanostructured Materials: Research indicates that barium complexes can be used to create nanostructured materials with specific properties tailored for applications in electronics and photonics. The ability to control the size and distribution of nanoparticles is crucial for developing advanced materials.

- Magnetic Materials: The incorporation of barium into magnetic materials has been explored, with potential applications in data storage and magnetic resonance imaging (MRI). The tunability of magnetic properties through ligand modification presents exciting opportunities for innovation.

Case Studies

-

Catalytic Hydrocarbon Conversion:

A study demonstrated that barium complexes could effectively catalyze the dehydrogenation of alkanes into alkenes. This process showed significant improvements in yield and selectivity compared to traditional catalysts, highlighting the potential for industrial applications. -

Synthesis of High-Performance Polymers:

Research on polymerization initiated by barium complexes revealed that these compounds could produce polymers with enhanced thermal stability and mechanical properties. Such advancements could lead to new applications in automotive and aerospace industries.

Mechanism of Action

The mechanism of action of barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- involves the interaction of the barium ion with the cyclopentadienyl ligands. The barium ion forms a coordination complex with the ligands, which stabilizes the compound and imparts unique chemical properties. The cyclopentadienyl ligands can participate in various chemical reactions, facilitating the compound’s use in catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Bis(pentamethylcyclopentadienyl)barium: This compound has similar cyclopentadienyl ligands but with different alkyl substitutions.

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound has different ligands but shares similar coordination chemistry with barium.

Bis(tri(isopropyl)cyclopentadienyl)barium: This compound has bulkier cyclopentadienyl ligands, leading to different chemical properties .

Uniqueness

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- is unique due to its specific ligand structure, which imparts distinct chemical reactivity and stability. The tetramethyl and propyl substitutions on the cyclopentadienyl ligands provide steric hindrance, enhancing the compound’s thermal stability and making it suitable for high-temperature applications .

Biological Activity

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)-, also known as bis(n-propyltetramethylcyclopentadienyl)barium, is an organometallic compound with the molecular formula C24H38Ba. This compound is notable for its unique chemical properties and potential applications in various scientific fields, particularly in materials science and catalysis.

Chemical Structure and Properties

The compound consists of two cyclopentadienyl ligands that are substituted with tetramethyl and propyl groups. Its molecular weight is approximately 463.89 g/mol, and it appears as a viscous yellow liquid. The elemental composition includes carbon (60.6-64.3%), hydrogen (8.1-8.6%), and barium .

| Property | Value |

|---|---|

| Molecular Formula | C24H38Ba |

| Molecular Weight | 463.89 g/mol |

| Appearance | Viscous yellow liquid |

| Purity | 98%+ |

| CAS Number | 210758-43-3 |

The biological activity of barium complexes like bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- primarily stems from the interaction between the barium ion and the cyclopentadienyl ligands. This interaction forms a coordination complex that stabilizes the compound and allows it to participate in various chemical reactions. The unique structure of the cyclopentadienyl ligands enhances the compound's reactivity in catalysis and materials science applications .

Applications in Scientific Research

Barium, bis(1,2,3,4-tetramethyl-5-propyl-2,4-cyclopentadien-1-yl)- has several applications:

Materials Science

- Used in the synthesis of barium-containing thin films and coatings for electronics and optics.

Catalysis

- Serves as a catalyst in organic reactions such as polymerization and hydrogenation.

Superconductors

- Involved in the preparation of high-temperature superconducting materials.

Luminescent Materials

Synthesis and Reaction Studies

Research has focused on synthesizing barium complexes using various methods involving barium metal and cyclopentadienyl ligands. These reactions are typically conducted under inert conditions to prevent oxidation.

Key Reactions:

Properties

Molecular Formula |

C24H38Ba |

|---|---|

Molecular Weight |

463.9 g/mol |

IUPAC Name |

barium(2+);1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C12H19.Ba/c2*1-6-7-12-10(4)8(2)9(3)11(12)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |

InChI Key |

DCSLHCGAZGGAPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C([C-]1C)C)C)C.CCCC1=C(C(=C([C-]1C)C)C)C.[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.